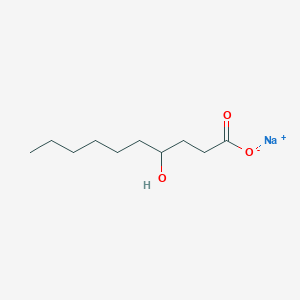

Sodium 4-hydroxydecanoate

説明

Sodium 4-hydroxydecanoate is the sodium salt of 4-hydroxydecanoic acid, a medium-chain fatty acid derivative with a hydroxyl group at the fourth carbon position. The molecular formula of its parent acid, 4-hydroxydecanoic acid, is C₁₀H₂₀O₃, and its potassium salt (CID 28499) has a predicted collision cross-section (CCS) of 145.5–153.1 Ų depending on ionization state . Sodium 4-hydroxydecanoate likely shares similar physicochemical traits, such as amphiphilicity and solubility in polar solvents, due to its hydroxyl and carboxylate groups.

特性

分子式 |

C10H19NaO3 |

|---|---|

分子量 |

210.25 g/mol |

IUPAC名 |

sodium;4-hydroxydecanoate |

InChI |

InChI=1S/C10H20O3.Na/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 |

InChIキー |

FWVUCKFBRRDBDW-UHFFFAOYSA-M |

正規SMILES |

CCCCCCC(CCC(=O)[O-])O.[Na+] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Potassium 4-Hydroxydecanoate

- Molecular Formula : C₁₀H₁₉KO₃ (vs. C₁₀H₁₉NaO₃ for the sodium salt).

- Key Differences: Counterion Effect: The potassium ion (K⁺) has a larger ionic radius than sodium (Na⁺), which may influence solubility and ion mobility. For example, CCS values for [M+K]⁺ adducts of 4-hydroxydecanoic acid are 148.9 Ų, while [M+Na]⁺ adducts are 153.1 Ų, suggesting sodium’s stronger polarizing effect on molecular packing . Applications: Potassium salts are often preferred in biological buffers, whereas sodium salts are more common in industrial surfactants or preservatives.

Sodium 4-Hydroxydodecanoate (C₁₂H₂₃NaO₃)

- Molecular Weight: 238.30 g/mol (vs. ~218.25 g/mol for Sodium 4-hydroxydecanoate).

- Structural Impact: The longer carbon chain (C12 vs. However, this reduces water solubility compared to the shorter-chain analog . No CCS data are provided, but longer chains generally exhibit higher CCS values due to increased molecular surface area.

Sodium 4-Hydroxybenzoate (C₇H₅NaO₃)

- Molecular Weight : 160.10 g/mol.

- Key Contrasts: Aromatic vs. Aliphatic Backbone: The aromatic ring in Sodium 4-hydroxybenzoate confers rigidity and UV absorption properties, making it suitable as a preservative in cosmetics and pharmaceuticals. In contrast, Sodium 4-hydroxydecanoate’s aliphatic chain supports flexibility and lipid-membrane interactions . Acidity: The hydroxyl group on the benzene ring (pKa ~8.5) is less acidic than the aliphatic hydroxyl group in Sodium 4-hydroxydecanoate (pKa ~4–5), affecting reactivity in aqueous environments.

Research Findings and Trends

- Ion Mobility : Sodium adducts generally exhibit higher CCS values than potassium adducts due to stronger ion-dipole interactions .

- Chain Length vs. Bioactivity : Longer-chain derivatives (e.g., C12) may show enhanced antimicrobial activity but reduced metabolic clearance compared to C10 analogs .

- Analytical Utility: Sodium 4-hydroxybenzoate is widely used as an analytical standard due to its stability and well-characterized spectroscopic profiles , whereas aliphatic hydroxydecanoates require advanced techniques like ion mobility spectrometry for characterization .

Q & A

Q. How can researchers integrate multi-omics data to elucidate the role of sodium 4-hydroxydecanoate in metabolic disorders?

- Methodological Answer : Use systems biology approaches: Correlate metabolomic profiles (e.g., altered fatty acid oxidation) with proteomic changes (e.g., enzyme expression) and genomic variants (GWAS data). Network analysis (e.g., STRING) identifies hub proteins, and machine learning models predict dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。